S1P3 Selectivity Advantage over Fingolimod
BMS-986104-P demonstrates pronounced selectivity for S1P1 over S1P3, a key safety differentiator. In a [35S]GTPγS functional assay, BMS-986104-P exhibits an EC50 >1000 nM at human S1P3, representing a >280-fold selectivity window over its S1P1 EC50 of 0.901 nM. In stark contrast, fingolimod-P (1-P) is a potent agonist at S1P3 with an EC50 of 3.57 nM, showing minimal selectivity (approx. 9.5-fold over its S1P1 EC50 of 0.377 nM) [1]. This >1000-fold difference in absolute S1P3 potency between the two compounds is a primary driver of the observed preclinical safety differentiation.
| Evidence Dimension | S1P3 functional agonism (GTPγS EC50) |
|---|---|
| Target Compound Data | >1000 nM (BMS-986104-P, n=7) |
| Comparator Or Baseline | 3.57 ± 2.80 nM (Fingolimod-P, n=7) |
| Quantified Difference | >280-fold difference in S1P3 EC50; >1000-fold higher absolute EC50 for BMS-986104-P |
| Conditions | [35S]GTPγS binding assay in human S1P3-expressing cells |
Why This Matters
This lack of S1P3 agonism correlates with an absence of bradycardia and bronchoconstriction in preclinical models, making BMS-986104 a safer candidate for researchers investigating autoimmune therapies [2].
- [1] Dhar, T. G. M., et al. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials. ACS Med. Chem. Lett. 2016, 7, 3, 283–288. (Data from Table 4) View Source
- [2] Dhar, T. G. M., et al. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials. ACS Med. Chem. Lett. 2016, 7, 3, 283–288. View Source
